![molecular formula C14H15FN4 B2761888 2-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine CAS No. 400088-87-1](/img/structure/B2761888.png)

2-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

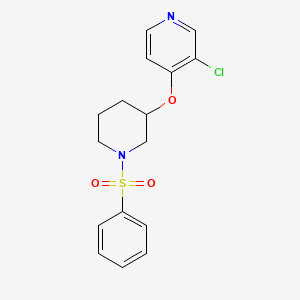

The compound “2-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine” is a chemical compound with the molecular formula C22H20F4N4O . It is available from suppliers for scientific research needs .

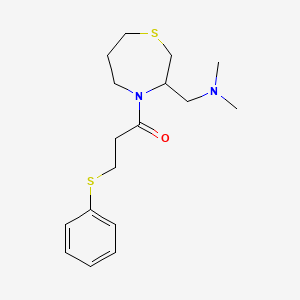

Molecular Structure Analysis

The molecular structure of “this compound” involves a pyrimidine ring attached to a piperazine ring, which is further attached to a fluorophenyl group . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for certain inhibitory effects .Scientific Research Applications

Antagonists for Receptor Studies

A study by Hui-Ling Wang et al. (2007) identified a series of piperazinylpyrimidine analogs as potent antagonists of the vanilloid 1 receptor (VR1 or TRPV1), showcasing their potential in chronic pain management. This research led to the discovery of a second-generation clinical candidate with improved properties for further evaluation in human clinical trials (Hui-Ling Wang et al., 2007).

Antimicrobial Activity

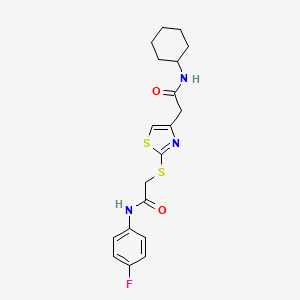

Research by L. Yurttaş et al. (2016) explored the synthesis of dithiocarbamate derivatives bearing thiazole/benzothiazole rings, including compounds with a pyrimidinylpiperazine structure. These compounds exhibited high antimicrobial activity, suggesting their potential as antimicrobial agents (L. Yurttaş et al., 2016).

Antiviral Activity

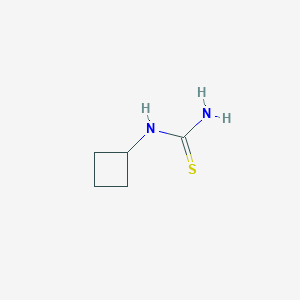

V. Nagalakshmamma et al. (2020) designed, synthesized, and evaluated urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine and 1-(4-Fluoro/4-Chloro phenyl)-piperazine molecules as tobacco mosaic virus (TMV) inhibitors. These compounds showed significant antiviral activity, highlighting their potential as novel TMV inhibitors (V. Nagalakshmamma et al., 2020).

Radiolabeling for Imaging

O. Eskola et al. (2002) synthesized 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, aimed at imaging dopamine D4 receptors. This compound was prepared via electrophilic fluorination, demonstrating the use of pyrimidinylpiperazine derivatives in the development of imaging agents for neurological studies (O. Eskola et al., 2002).

Molecular Docking Studies

V. Balaraju et al. (2019) conducted synthesis and docking studies on 1-(2-Fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole. The study presented a simple and efficient process for synthesizing novel compounds and further explored their potential through docking studies, indicating the importance of structural analysis in drug development (V. Balaraju et al., 2019).

Mechanism of Action

While the exact mechanism of action for “2-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine” is not specified, similar compounds have been studied for their inhibitory effects. For example, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

properties

IUPAC Name |

2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4/c15-12-2-4-13(5-3-12)18-8-10-19(11-9-18)14-16-6-1-7-17-14/h1-7H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFMBQJFPQWXQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile](/img/structure/B2761809.png)

![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one dihydrochloride](/img/structure/B2761813.png)

![2,6-Dioxaspiro[4.5]decan-9-one](/img/structure/B2761821.png)

![3'-(3-fluorophenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2761824.png)

![3-(3,5-dichloro-2,4,6-trimethylphenyl)-N-(3-methoxyphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazole-9-carboxamide](/img/structure/B2761825.png)

![3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2761826.png)

![2-[(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2761828.png)